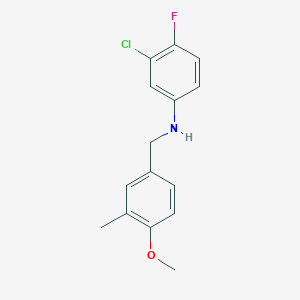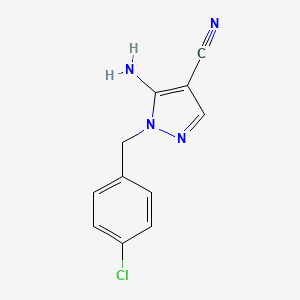
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMP belongs to the class of amide compounds and is structurally similar to other amide-based drugs such as paracetamol and aspirin.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to exert its effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound has also been shown to interact with various cellular targets such as receptors and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have shown that this compound can reduce tumor growth, improve cognitive function, and modulate the immune system.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. This compound is also water-soluble, which makes it easy to administer in vitro and in vivo. However, this compound has some limitations. It has a low bioavailability and a short half-life, which limits its therapeutic potential. This compound also has a narrow therapeutic window, which makes it difficult to administer at high doses.
将来の方向性
There are several future directions for 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide research. One area of interest is the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide involves a multi-step process that includes the reaction of 4-chlorophenol with 2-fluorobenzoyl chloride in the presence of a base to form 2-(4-chlorophenoxy)-2-fluorobenzamide. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield this compound. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune system by regulating cytokine production and reducing inflammation.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(2,21-12-9-7-11(17)8-10-12)15(20)19-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAYZPECXRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)

![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)